molecular formula C19H14N2O3 B1667836 1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 94212-33-6

1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1667836
CAS RN: 94212-33-6
M. Wt: 318.3 g/mol
InChI Key: COXDMRSXWPMFJU-NJKRNUQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BC12-4 is a novel potent inhibitor of IL-2 secretion, demonstrating potent immunomodulatory activity.

Scientific Research Applications

Photocatalytic Degradation

  • The compound is involved in studies on photocatalytic degradation, particularly its transformation under UV/TiO₂ heterogeneous photocatalysis. This research provides insights into the decomposition pathways and reactive oxidative species involved in degradation processes (Cao et al., 2013).

Derivative Synthesis

  • Research on the synthesis of silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil includes compounds structurally similar to 1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione. These studies explore the chemical reactions and potential applications of these derivatives (Gordetsov et al., 2005).

Antitumor Activity

  • Novel derivatives have been synthesized and tested for their antitumor activity, indicating potential in cancer research and therapy. The structure-activity relationships and pharmacophore predictions contribute to understanding their antitumor mechanisms (El-Deeb et al., 2010).

Three-Component Chemical Reactions

  • Efficient synthesis routes for producing certain derivatives have been developed. For example, a three-component reaction involving alkyl isocyanide, acetylenic diester, and 5-hydroxy-5-arylpyrimidine-2,4,6(1H,3H,5H)-trione has been reported, demonstrating novel methods of chemical synthesis (Shaker Ardakani et al., 2015).

Ionic Liquid Catalysis

  • Investigations into the use of succinimidinium hydrogensulfate as a catalyst for the synthesis of derivatives have shown significant advancements in the field of green chemistry and catalysis (Goli-Jolodar et al., 2016).

properties

CAS RN

94212-33-6

Product Name

1-Phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

(5E)-1-phenyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H14N2O3/c22-17-16(13-7-10-14-8-3-1-4-9-14)18(23)21(19(24)20-17)15-11-5-2-6-12-15/h1-13H,(H,20,22,24)/b10-7+,16-13+

InChI Key

COXDMRSXWPMFJU-NJKRNUQASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BC12-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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